physicochemical properties and stability of (S)-acebutolol hydrochloride
physicochemical properties and stability of (S)-acebutolol hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties and Stability of (S)-Acebutolol Hydrochloride
Introduction
(S)-Acebutolol hydrochloride, the hydrochloride salt of the (S)-enantiomer of acebutolol, is a cardioselective beta-1-adrenergic receptor antagonist.[1][2][3] It is utilized in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][4] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties and stability profile is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. These characteristics directly influence the drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive overview of the essential physicochemical and stability data for (S)-acebutolol hydrochloride, intended for researchers, formulation scientists, and quality control professionals. While much of the available literature pertains to the racemic mixture of acebutolol hydrochloride, the data presented here is considered representative for the (S)-enantiomer, as the primary degradation pathways do not typically involve the chiral center.
Physicochemical Characterization
The intrinsic properties of an API are the foundation upon which formulation development is built. Key physicochemical parameters for acebutolol hydrochloride are summarized in the table below.
Table 1: Summary of Physicochemical Properties of Acebutolol Hydrochloride
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₂₈N₂O₄ · HCl | [1][5] |
| Molecular Weight | 372.89 g/mol | [1][2] |
| Appearance | White to pale yellowish-white crystalline powder | [1][2][5] |
| Melting Point | 141 - 145 °C | [2][5] |
| Solubility | Freely soluble in water; less soluble in alcohol | [1][5] |
| UV λmax | 232 nm (in simulated gastric fluid pH 1.2) | [6] |
| LogP | 1.7 | [3] |
Acebutolol hydrochloride's high water solubility is a critical attribute, suggesting that dissolution is unlikely to be the rate-limiting step for absorption in immediate-release formulations.[1][5] Its UV absorbance maximum at 232 nm provides a straightforward wavelength for quantification using spectrophotometric methods, including High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
Chemical Stability and Degradation Pathways
The stability of an API dictates its shelf-life and the necessary precautions for storage and formulation. Acebutolol hydrochloride is susceptible to degradation under specific stress conditions, particularly hydrolysis.
Forced degradation studies, which are essential for identifying potential degradation products and developing stability-indicating analytical methods, have shown that acebutolol is labile under hydrolytic (acidic and basic) and photolytic conditions.[8][9] It demonstrates greater stability against oxidative and thermal stress.[8][9]
Hydrolytic Degradation
The most significant degradation pathway for acebutolol hydrochloride is hydrolysis of the amide linkage, which is accelerated in both acidic and alkaline conditions.[8][10] Acid-induced hydrolysis is particularly prominent and results in the cleavage of the butyramide group.[10] This reaction yields a primary amine, which is the major degradation product identified in numerous studies.[8][10]
The rate of this degradation is dependent on factors such as pH and temperature, with higher temperatures accelerating the process.[10][11] Kinetic studies have been performed to quantify the rate of degradation under various acidic concentrations and temperatures.[11][12][13]
The primary degradation product (DP-I) formed via acid hydrolysis is 1-(2-(2-hydroxy-3-(isopropylamino)propoxy)-5-(amino)phenyl)ethanone.[8][10] The formation of this degradant is a critical parameter to monitor in stability studies.
Caption: Acid-catalyzed hydrolysis pathway of Acebutolol.
Methodologies for Stability Analysis
To accurately assess the stability of (S)-acebutolol hydrochloride and quantify it in the presence of its degradation products, a validated stability-indicating analytical method is required. HPLC is the most widely used and robust technique for this purpose.[7][10][12]
Protocol: Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC (RP-HPLC) method for the determination of acebutolol hydrochloride in the presence of its acid-induced degradation product.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
(S)-Acebutolol Hydrochloride Reference Standard.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Hydrochloric Acid (Analytical grade).
-
Sodium Hydroxide (Analytical grade).
3. Chromatographic Conditions:
-
Mobile Phase: Methanol and water (e.g., 55:45 v/v).[12] The ratio may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 240 nm.[12]
-
Injection Volume: 20 µL.
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of (S)-acebutolol hydrochloride reference standard and dissolve in 100 mL of the mobile phase.[7]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 5-25 µg/mL).[7]
-
Sample Preparation (Forced Degradation):
-
Prepare a 1000 µg/mL solution of (S)-acebutolol hydrochloride in water.
-
Heat the solution in a water bath at 80°C for a specified time (e.g., 2-4 hours) to induce degradation.[9]
-
After heating, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.
-
Dilute the neutralized solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).
-
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared sample solution.
-
Identify the peaks for the degradation product and intact acebutolol based on their retention times. The separation of these peaks is critical for the method to be considered "stability-indicating."
-
Quantify the amount of acebutolol remaining and the amount of degradation product formed by comparing their peak areas to the calibration curve.
Recommended Storage and Handling
Based on its stability profile, specific storage conditions are necessary to maintain the integrity of (S)-acebutolol hydrochloride.
-
Temperature: Store at controlled room temperature, typically 20° to 25°C (68° to 77°F).[1]
-
Light: Protect from light.[1][14] The drug should be stored in tight, light-resistant containers.[1]
-
Humidity: Keep containers tightly closed to protect from moisture.[1]
During formulation, it is crucial to minimize exposure to high temperatures and extreme pH conditions to prevent degradation. The selection of excipients should be carefully considered to ensure compatibility and avoid any that might promote hydrolytic or other degradation reactions.[15]
Conclusion
(S)-Acebutolol hydrochloride is a water-soluble, crystalline solid whose stability is primarily challenged by hydrolysis, especially under acidic conditions. The main degradation pathway involves the cleavage of the amide bond, a process that must be carefully monitored during drug development and quality control. The use of a validated, stability-indicating HPLC method is essential for ensuring the purity, potency, and safety of the final drug product. Adherence to recommended storage conditions, including protection from light and moisture, is critical for maintaining the product's shelf-life and therapeutic efficacy.
References
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Acebutolol Hydrochloride. Japanese Pharmacopoeia. [Link]
-
El-Gindy, A., Ashour, A., Abel-Fattah, L., & Shabana, M. M. (2001). First Derivative Spectrophotometric, TLC-densitometric, and HPLC Determination of Acebutolol HCL in Presence of Its Acid-Induced Degradation Product. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 527-534. [Link]
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Abdellatef, H. E., El-Henawee, M. M., El-Sayed, H. M., & Ayad, M. M. (2006). Spectrophotometric and spectrofluorimetric methods for analysis of acyclovir and acebutolol hydrochloride. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 997-999. [Link]
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Sivasankar, M., N.G., R., & Jayasree, S. (2012). Simple and sensitive spectrophotometric methods for the determination of acebutolol hydrochloride in bulk sample and pharmaceutical preparations. SciELO. [Link]
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Acebutolol Hydrochloride Capsules - DailyMed. U.S. National Library of Medicine. [Link]
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Formulation and in vitro evaluation of acebutolol hydrochloride micro balloons for sustained drug delivery. Innovare Academic Sciences. [Link]
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Acebutolol Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Degradation pathway of acebutolol. ResearchGate. [Link]
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Kumar, D., Singh, G., Singh, S., & Singh, S. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 109, 137-145. [Link]
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Stability of Atenolol, Acebutolol and Propranolol in Acidic Environment Depending on its Diversified Polarity. ResearchGate. [Link]
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LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. [Link]
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Pr ACEBUTOLOL Product Monograph. Teva Canada. [Link]
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Acebutolol. PubChem, National Center for Biotechnology Information. [Link]
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DEVELOPMENT AND CHARACTERIZATION OF FLOATING TABLETS OF ACEBUTOLOL HYDROCHLORIDE. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
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Aqueous chlorination of acebutolol: kinetics, transformation by-products, and mechanism. Environmental Science and Pollution Research International. [Link]
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Stability of atenolol, acebutolol and propranolol in acidic environment depending on its diversified polarity. PubMed. [Link]
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